Sulfochlorophenol S sodium calcium salt

Description

Significance of Sulfochlorophenol S Sodium Calcium Salt as a Multifunctional Chemical Entity in Research

This compound, with the chemical name 2,7-Bis(2-hydroxy-3-sulfo-5-chlorophenylazo)-1,8-di-hydroxynaphthalene-3,6-disulfonic acid, stands as a significant example of a multifunctional azo reagent in analytical chemistry. jsaer.com Its primary role is that of a chromogenic agent, a substance that forms a colored complex with a specific analyte, allowing for its quantitative determination via spectrophotometry. echemi.com This compound has been notably effective in the determination of niobium, even in the presence of tantalum, a common and challenging interference. mdpi.comsigmaaldrich.com

The "multifunctional" nature of this compound stems from the various functional groups within its complex structure:

Azo Group (-N=N-): This is the chromophore responsible for the compound's intense color, which changes upon complexation with a metal ion.

Hydroxyl (-OH) and Sulfonate (-SO₃H) Groups: These are key chelating groups that participate in the formation of stable complexes with metal ions. The sulfonate groups also significantly enhance the water solubility of the reagent, a crucial property for its use in aqueous analytical systems. ncert.nic.in

Chloro (-Cl) Group: The presence of chlorine atoms can modify the electronic properties of the aromatic rings, influencing the acidity of the chelating groups and the stability and absorption characteristics of the resulting metal complex.

Sodium and Calcium Salts: The compound is supplied as a mixed sodium and calcium salt. The sodium salt form is common for organic reagents to ensure good solubility in water. nih.gov While the specific role of calcium is not extensively documented for this particular compound, alkaline earth metals can influence the stability, crystallinity, and solubility characteristics of organic salts.

This combination of functional groups makes Sulfochlorophenol S a highly effective chelating agent and colorimetric indicator for specific metal ions. echemi.com

Current Research Landscape and Key Unaddressed Questions Pertaining to this compound

The primary research featuring Sulfochlorophenol S for the spectrophotometric determination of niobium dates back several decades. mdpi.comsigmaaldrich.com While these methods demonstrated the reagent's utility, the current research landscape for this specific compound appears to be less active. Contemporary research in the field of chromogenic reagents tends to focus on the development of new dyes with enhanced properties, such as greater selectivity, higher sensitivity, and improved stability. There is also a significant drive towards creating reagents that are more environmentally benign. colostate.edu

Despite the foundational work, several key questions regarding this compound remain largely unaddressed in recent literature:

Comprehensive Selectivity Profile: While its effectiveness for niobium analysis is established, a thorough investigation into its selectivity towards a broader range of metal ions under various conditions is lacking.

Mechanism of Complexation: A detailed mechanistic study of the chelation process with different metal ions, including the stoichiometry and stability constants of the resulting complexes, would provide valuable insights for optimizing its analytical applications.

Influence of the Calcium Ion: The precise role of the calcium ion in the sodium calcium salt form of the reagent on its analytical performance, such as its solubility, stability, and sensitivity, has not been explicitly elucidated.

Potential for Modification: Research into how the chemical structure of Sulfochlorophenol S could be modified to enhance its analytical properties for either niobium or other target analytes has not been actively pursued. For instance, altering the substituents on the phenyl rings could fine-tune its selectivity and sensitivity.

Broader Applications: Exploration of Sulfochlorophenol S in other analytical techniques beyond classical spectrophotometry, or for the determination of non-metal analytes, remains an open area for investigation.

Addressing these questions could potentially revitalize interest in this and similar azo reagents, leading to new and improved analytical methods.

Chemical Compound Information

| Compound Name | Synonyms |

| This compound | 2,7-Bis(2-hydroxy-3-sulfo-5-chlorophenylazo)-1,8-di-hydroxynaphthalene-3,6-disulfonic acid |

| Niobium | - |

| Tantalum | - |

| Aniline Yellow | - |

| Congo Red | - |

Chemical Properties of Sulfochlorophenol S

| Property | Value |

| CAS Number | 108321-09-1 |

| Molecular Formula | C₂₂H₁₄Cl₂N₄O₁₆S₄ (for the acid form) |

| Molecular Weight | 789.53 g/mol (for the acid form) |

| Form | Powder |

| Solubility | Water: 1 mg/mL, blue solution randox.com |

| Storage Temperature | 2-8°C |

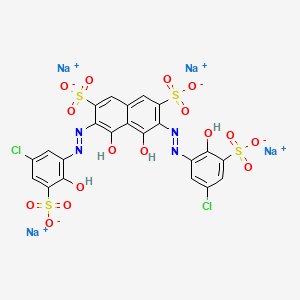

Structure

2D Structure

Properties

Molecular Formula |

C22H10Cl2N4Na4O16S4 |

|---|---|

Molecular Weight |

877.5 g/mol |

IUPAC Name |

tetrasodium;3,6-bis[(5-chloro-2-hydroxy-3-sulfonatophenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonate |

InChI |

InChI=1S/C22H14Cl2N4O16S4.4Na/c23-8-3-10(19(29)14(5-8)47(39,40)41)25-27-17-12(45(33,34)35)1-7-2-13(46(36,37)38)18(22(32)16(7)21(17)31)28-26-11-4-9(24)6-15(20(11)30)48(42,43)44;;;;/h1-6,29-32H,(H,33,34,35)(H,36,37,38)(H,39,40,41)(H,42,43,44);;;;/q;4*+1/p-4 |

InChI Key |

NCDAELHWVFKWLY-UHFFFAOYSA-J |

Canonical SMILES |

C1=C2C=C(C(=C(C2=C(C(=C1S(=O)(=O)[O-])N=NC3=C(C(=CC(=C3)Cl)S(=O)(=O)[O-])O)O)O)N=NC4=C(C(=CC(=C4)Cl)S(=O)(=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Structural Elucidation Investigations

The synthesis of Sulfochlorophenol S sodium calcium salt is a multi-step process that relies on precise chemical reactions and conditions to yield the desired compound. Following synthesis, a suite of advanced analytical methods is required to confirm its complex structure.

Exploration of Azo Coupling Reactions in Compound Formation

The core of Sulfochlorophenol S synthesis is the azo coupling reaction, a fundamental process in the creation of azo dyes. wikipedia.orgunb.canih.gov This reaction is an electrophilic aromatic substitution where a diazonium ion acts as the electrophile, attacking an electron-rich aromatic compound, known as the coupling component. wikipedia.orgorganic-chemistry.orgnumberanalytics.com

The synthesis of Sulfochlorophenol S involves a specific sequence:

Diazotization : The process begins with the diazotization of an aromatic amine. For Sulfochlorophenol S, the starting material is 5-chloro-2-hydroxy-3-sulfanilic acid. This compound is treated with a solution of sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, typically hydrochloric acid (HCl), at low temperatures (0–5°C). This reaction converts the primary amino group into a highly reactive diazonium salt. unb.ca Maintaining a low temperature is critical as diazonium salts are generally unstable and can decompose at higher temperatures. nih.gov

Azo Coupling : The resulting diazonium salt is then coupled with chromotropic acid (1,8-dihydroxynaphthalene-3,6-disulfonic acid). vulcanchem.com Chromotropic acid serves as the coupling component. The structure of Sulfochlorophenol S, 2,7-Bis(2-hydroxy-3-sulfo-5-chlorophenylazo)-1,8-dihydroxynaphthalene-3,6-disulfonic acid, indicates that two molecules of the diazotized 5-chloro-2-hydroxy-3-sulfanilic acid react with one molecule of chromotropic acid. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The coupling typically occurs at positions ortho or para to activating groups (like hydroxyl groups) on the coupling component. wikipedia.orgorganic-chemistry.org The pH of the reaction medium is a critical parameter and is carefully controlled, often maintained in a mildly acidic or neutral range to facilitate the reaction. organic-chemistry.orgvulcanchem.com

Table 1: Reactants in the Azo Coupling Synthesis of Sulfochlorophenol S An interactive table detailing the key components for the synthesis.

| Role | Chemical Compound | Formula |

|---|---|---|

| Starting Amine | 5-chloro-2-hydroxy-3-sulfanilic acid | C₆H₆ClNO₄S |

| Diazotizing Agent | Sodium Nitrite | NaNO₂ |

Mechanisms of Mixed Sodium and Calcium Salt Formation

The final step in the synthesis is the formation of the mixed sodium and calcium salt. This process, often referred to as metallization, is crucial for the compound's stability and properties.

The formation of the mixed salt can be achieved through several mechanisms:

Sequential Salt Formation : The sulfonic acid groups on the azo dye molecule are acidic and can be readily converted into sulfonate salts. The formation of a mixed sodium and calcium salt may involve a sequential process. Initially, the compound might be isolated as a sodium salt by neutralizing the sulfonic acid groups with a sodium base like sodium hydroxide (B78521) or sodium carbonate. google.com Subsequently, a soluble calcium salt, such as calcium chloride (CaCl₂), is introduced to the solution. youtube.com A double displacement reaction can then occur, where some sodium ions are replaced by calcium ions, leading to the precipitation of the less soluble mixed salt. google.comyoutube.com

Controlled Precipitation : The relative proportions of sodium and calcium in the final product can be controlled by the stoichiometry of the salts added and the reaction conditions, such as pH and temperature. The process often concludes with crystallization from a solvent mixture, like ethanol-water, to isolate the purified mixed salt. vulcanchem.com The use of an anhydrous reaction medium can prevent hydrolysis and the formation of metallic hydroxides. google.com

Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation

Confirming the intricate structure of this compound requires a combination of sophisticated analytical techniques.

Application of Vibrational and Electronic Spectroscopy for Molecular Structure Determination

Vibrational and electronic spectroscopy are powerful non-destructive methods for probing the molecular structure and bonding within the compound.

Vibrational Spectroscopy (FT-IR and Raman) : These techniques are used to identify the various functional groups present in the molecule. nih.gov The infrared (IR) spectrum of Sulfochlorophenol S would exhibit characteristic absorption bands corresponding to its structural features. For instance, strong bands would be expected for the S=O stretching vibrations of the sulfonate (SO₃⁻) groups. Other expected vibrations include O-H stretching for the hydroxyl groups, C-Cl stretching, and vibrations associated with the aromatic rings (C=C and C-H stretching). The N=N azo linkage also gives rise to a characteristic, though often weak, band in the IR and Raman spectra. researchgate.net

Electronic Spectroscopy (UV-Visible) : This technique provides information about the conjugated π-electron system of the dye. Azo compounds are known for their vibrant colors, which arise from electronic transitions within the extended conjugated system created by the aromatic rings and the azo linkages. wikipedia.org The UV-Vis spectrum of Sulfochlorophenol S shows a maximum absorption (λmax) which can be influenced by the solvent and pH. sigmaaldrich.com This is due to the potential for tautomerism between the azo and hydrazone forms of the molecule. vulcanchem.com Electronic spectroscopy can also be used to study electronic-vibrational (vibronic) coupling, which can play a role in the photophysical properties of such molecules. aps.org

Table 2: Expected Vibrational Frequencies for Sulfochlorophenol S An interactive table showing potential IR absorption regions for key functional groups.

| Functional Group | Type of Vibration | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (Broad) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aromatic C=C | C=C Stretch | 1400 - 1600 |

| Azo (-N=N-) | N=N Stretch | 1400 - 1450 (Often weak) |

| Sulfonate (SO₃⁻) | S=O Asymmetric & Symmetric Stretch | 1150 - 1250 & 1030 - 1070 |

Nuclear Magnetic Resonance Spectroscopy in Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules. nih.gov

¹H and ¹³C NMR : These experiments would confirm the carbon-hydrogen framework of the molecule. The aromatic regions of both the proton and carbon spectra would be complex due to the multiple, substituted phenyl and naphthalene (B1677914) rings. The chemical shifts of the protons and carbons are influenced by the electron-donating (e.g., -OH) and electron-withdrawing (e.g., -SO₃⁻, -Cl, -N=N-) substituents on the rings. youtube.com The presence of exchangeable protons from the hydroxyl groups can also be observed, often as broad signals whose position can depend on solvent and concentration. youtube.comuni-muenchen.de

Advanced NMR Techniques : Two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) would be invaluable in assembling the structure. These techniques establish connectivity between protons, between protons and the carbons they are attached to, and between protons and carbons over multiple bonds, allowing for unambiguous assignment of the complex aromatic signals. nih.gov

³³S NMR : While challenging due to the low natural abundance and quadrupolar nature of the ³³S isotope, which results in very broad signals, ³³S NMR could potentially provide direct information about the electronic environment of the four distinct sulfur atoms in the sulfonate groups. northwestern.edu

Mass Spectrometric Analysis for Compound Identification and Fragmentation Studies

Mass spectrometry (MS) is essential for determining the molecular weight and confirming the elemental composition of Sulfochlorophenol S.

Molecular Ion Peak : High-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion, allowing for the confirmation of its elemental formula (C₂₂H₁₄Cl₂N₄O₁₆S₄). sigmaaldrich.comnih.gov Due to the ionic nature of the salt, techniques like Electrospray Ionization (ESI) would be employed, likely in negative ion mode to observe the multiply charged anion. nih.gov

Fragmentation Analysis : Tandem mass spectrometry (MS/MS) provides insight into the molecule's structure through controlled fragmentation. nih.gov Key fragmentation pathways for Sulfochlorophenol S would likely include:

Cleavage of the azo bonds (-N=N-), a common fragmentation for azo dyes, which would split the molecule into fragments corresponding to the original diazonium and coupling components.

Loss of sulfur trioxide (SO₃) from the sulfonate groups.

Loss of chlorine atoms. Studying these fragmentation patterns helps to piece together the molecular structure and confirm the locations of the various substituents.

Investigations into the Solid-State Structure of Sulfochlorophenol S and its Coordination Compounds Remain Largely Unexplored

Despite its applications, detailed structural elucidation of this compound and its related coordination compounds through single-crystal X-ray diffraction studies has not been extensively reported in publicly available scientific literature. Comprehensive searches for crystallographic data, including unit cell dimensions, space group, and specific atomic coordinates for this compound, have not yielded specific research findings.

While the chemical identity of Sulfochlorophenol S and its sodium calcium salt is established, with its molecular formula and structure available in chemical databases, the precise three-dimensional arrangement of atoms in the solid state, which can only be definitively determined by techniques like X-ray diffraction, remains uncharacterized in published research. nih.govsigmaaldrich.comsigmaaldrich.comsigmaaldrich.comchemicalbook.com

In the broader context of coordination chemistry, X-ray diffraction studies are routinely employed to characterize the geometry of metal complexes, detailing the coordination environment of the metal ion and the conformation of the organic ligands. spuvvn.edujocpr.comcardiff.ac.uk For instance, research on various metal complexes with other organic ligands has successfully determined their crystal systems, which can range from triclinic to monoclinic and orthorhombic, and has provided insights into their supramolecular structures. spuvvn.edujocpr.com However, similar detailed studies specifically focused on coordination compounds of Sulfochlorophenol S are not readily found in the current body of scientific literature.

The absence of such data for this compound means that key structural details, which are foundational for in-depth material science and chemical engineering discussions, are not available. This includes the lack of experimentally determined data for inclusion in crystallographic databases.

Future research involving single-crystal X-ray diffraction analysis would be necessary to provide a definitive structural elucidation of this compound and its coordination compounds. Such studies would offer valuable insights into its solid-state properties and its behavior in various applications.

Coordination Chemistry and Complexation Phenomena

Mechanisms of Metal Ion Complexation by Sulfochlorophenol S Sodium Calcium Salt

The complexation of metal ions by Sulfochlorophenol S is a multifaceted process governed by the ligand's structural characteristics and the properties of the metal ion.

Sulfochlorophenol S (2,7-Bis(2-hydroxy-3-sulfo-5-chlorophenylazo)-1,8-dihydroxynaphthalene-3,6-disulfonic acid) possesses several potential donor atoms for metal coordination. These include the oxygen atoms of the four hydroxyl (-OH) groups, the four sulfonate (-SO₃H) groups, and the nitrogen atoms of the two azo (-N=N-) groups.

Research on similar complex azo dyes suggests that the primary binding sites for metal ions are the peridihydroxy groups on the naphthalene (B1677914) core and the ortho-hydroxyl groups adjacent to the azo linkages on the phenyl rings. nih.govresearchgate.net The coordination typically involves the formation of stable five- or six-membered chelate rings. The azo group's nitrogen atoms, particularly the one adjacent to the hydroxyl-substituted ring, are also key coordination sites. nih.govresearchgate.net Depending on the metal ion's size, charge, and coordination preferences, Sulfochlorophenol S can act as a bidentate or a tetradentate ligand. researchgate.net For instance, one part of the molecule can bind to a metal ion via the o-hydroxy-azo system, forming a stable chelate. Given the molecule's symmetrical nature with two such binding domains, it can coordinate to one or two metal centers.

The primary coordination sphere typically involves:

The oxygen atom of a hydroxyl group and the adjacent nitrogen atom of an azo group . This is a common binding motif in ortho-azo-phenolic dyes. nih.govresearchgate.net

The two adjacent hydroxyl groups on the naphthalene ring (the 1,8-dihydroxy groups).

The sulfonate groups, while possessing potential donor oxygen atoms, are generally considered to be poor coordinators in aqueous solutions, especially compared to the hydroxyl and azo groups. scispace.com Their primary role is to enhance the water solubility of the ligand and its metal complexes. However, in the solid state, they could potentially participate in coordination or bridging.

The stoichiometry and stability of the formed complexes are critical parameters that define their utility in analytical chemistry. These are typically determined using spectrophotometric or potentiometric methods. ekb.eg

Methods for Determination:

Method of Continuous Variation (Job's Plot): This method is widely used to determine the stoichiometry of a complex in solution. jmchemsci.comiiardjournals.org It involves preparing a series of solutions where the mole fractions of the metal and ligand are varied while keeping the total molar concentration constant. The maximum absorbance corresponds to the stoichiometry of the complex. iiardjournals.org

Mole-Ratio Method: In this technique, the concentration of the metal ion is kept constant while the concentration of the ligand is varied. A plot of absorbance versus the molar ratio of ligand to metal allows for the determination of the complex's stoichiometry. researchgate.net

Spectrophotometric Titration: This involves monitoring the change in absorbance at a specific wavelength (usually the λmax of the complex) as a titrant is added. This data can be used to calculate both the stoichiometry and the stability constant of the complex. nih.govwikipedia.org

Stoichiometry and Stability Constants: While a comprehensive table for Sulfochlorophenol S is not readily available in a single source, data from studies on its analytical applications and on similar complex azo dyes show that it forms stable complexes with various metal ions. The stoichiometry often depends on the charge and coordination number of the central metal ion. For example, studies with similar bis-azo chromotropic acid derivatives have shown the formation of 1:2 and 1:3 (Metal:Ligand) complexes with ions like Zirconium(IV). asianpubs.org For divalent metal ions like Copper(II), 1:1 and 1:2 complexes are commonly observed with similar azo dyes. ekb.egresearchgate.netpontejournal.online

The stability of these complexes is quantified by the stability constant (K) or, more commonly, its logarithm (log K). wikipedia.orgscispace.com Higher values of log K indicate a more stable complex. The table below presents typical stoichiometry and stability constant data for related azo dye-metal complexes, which can be considered representative of the interactions involving Sulfochlorophenol S.

| Metal Ion | Stoichiometry (M:L) | log K (Typical Range) | Method of Determination |

|---|---|---|---|

| Zr(IV) | 1:2, 1:3 | High (log β > 10) | Spectrophotometry |

| Cu(II) | 1:1, 1:2 | 4 - 8 | Spectrophotometry, Potentiometry |

| U(VI) | 1:2 | ~7 | Spectrophotometry |

| Ni(II) | 1:2 | ~5 - 7 | Potentiometry |

| Zn(II) | 1:2 | ~5 - 6 | Spectrophotometry |

Note: The data in this table is illustrative, compiled from various studies on complex azo dyes similar to Sulfochlorophenol S. asianpubs.orgekb.egcore.ac.ukresearchgate.netresearchgate.net

Influence of Sodium and Calcium Counterions on Coordination Environments

The "sodium calcium salt" designation indicates that the acidic protons of the sulfonate and potentially the hydroxyl groups are replaced by Na⁺ and Ca²⁺ ions. These counterions, while often considered "spectator ions," can influence the coordination chemistry.

Studies on other sulfonated azo dyes have confirmed this trend, showing that an increase in the concentration of salts like NaCl leads to lower stability constant values. chemijournal.comresearchgate.net Furthermore, divalent cations like Ca²⁺ can have a more pronounced effect than monovalent cations like Na⁺ due to their higher charge. nih.gov They can interact more strongly with the negatively charged sulfonate groups on the ligand, potentially influencing the ligand's conformation and the electrostatic environment around the primary binding sites. This can affect both the kinetics of complex formation and the thermodynamic stability of the final complex. nih.gov

In the solid state, the role of counterions can be more direct and structural. While no crystal structures for Sulfochlorophenol S metal complexes are publicly available, the possibility of forming polymeric or supramolecular structures is high. The ligand's large, polyfunctional nature provides multiple sites for interaction.

The sulfonate groups (-SO₃⁻), which are weakly coordinating in solution, can act as bridging ligands in the solid state, linking multiple metal-ligand units together. scispace.com In this context, the Na⁺ and Ca²⁺ counterions could play a crucial role as well. They could be directly incorporated into the crystal lattice, bridging sulfonate groups from adjacent complex molecules. This type of inter-ion bridging could lead to the formation of extended one-, two-, or three-dimensional coordination polymers. jmchemsci.com The specific structure would depend on the metal ion, the counterions, and the crystallization conditions.

Theoretical and Computational Chemistry Approaches in Understanding Coordination

Theoretical methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the coordination behavior of complex molecules like Sulfochlorophenol S. researchgate.netresearchgate.netnih.gov While specific DFT studies on Sulfochlorophenol S are not prominent in the literature, the methodology applied to similar azo dye complexes provides a clear framework for what can be achieved.

Computational studies can provide valuable insights into:

Optimized Geometries: DFT calculations can predict the most stable three-dimensional structure of the metal-ligand complex, including bond lengths and angles within the coordination sphere. researchgate.netresearchgate.net This helps to confirm the binding modes and coordination geometry (e.g., octahedral, tetrahedral).

Ligand Binding Site Energetics: By calculating the energy of different possible coordination modes, theoretical models can identify the most energetically favorable binding sites on the ligand.

Electronic Structure and Bonding: Analysis of molecular orbitals (e.g., HOMO and LUMO) and charge distribution (e.g., Natural Bond Orbital analysis) can explain the nature of the metal-ligand bond (covalent vs. ionic character) and rationalize the observed spectroscopic properties, such as the color change upon complexation. researchgate.netnih.gov

Spectroscopic Predictions: DFT methods can be used to calculate theoretical UV-Vis and IR spectra, which can then be compared with experimental data to validate the proposed structure of the complex. researchgate.net

For a molecule as complex as Sulfochlorophenol S, computational chemistry offers a pathway to understand its interactions with metal ions at a level of detail that is often difficult to achieve through experimental methods alone.

Solution Chemistry and Interfacial Behavior

Solvation Behavior and Solubility Mechanisms in Various Solvent Systems

The solubility of a complex molecule like Sulfochlorophenol S sodium calcium salt is governed by its molecular structure, which includes multiple sulfonate groups, hydroxyl groups, and chloro-substituents, as well as its formulation as a mixed sodium and calcium salt.

Detailed Research Findings

The presence of multiple sulfonate (-SO₃⁻) groups and hydroxyl (-OH) groups makes the molecule highly polar and capable of forming hydrogen bonds with protic solvents. As a salt, it can dissociate in polar solvents, further enhancing its solubility.

Aqueous Solubility: The solubility of this compound in water has been reported to be 1 mg/mL, resulting in a blue-colored solution. sigmaaldrich.comsigmaaldrich.com This solubility is attributed to the strong ion-dipole interactions between the charged sulfonate groups and water molecules, as well as hydrogen bonding between the hydroxyl groups and water.

Solubility in Organic Solvents: While specific quantitative data for the solubility of this compound in a wide range of organic solvents is not extensively documented in publicly available literature, general principles of solubility for polysulfonated azo dyes suggest it would have limited solubility in non-polar organic solvents like alkanes and aromatic hydrocarbons. Its solubility is expected to be higher in polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), which can solvate the cation and interact with the polar functional groups of the anion.

Interactive Data Table: Solubility of this compound

| Solvent | Reported Solubility | Observation | Citation |

| Water | 1 mg/mL | Blue Solution | sigmaaldrich.comsigmaaldrich.com |

Studies on Interfacial Adsorption and Surface Interactions of the Compound

The amphiphilic nature of Sulfochlorophenol S, arising from its large aromatic structure and multiple ionic groups, suggests it may exhibit surface activity. However, specific research on the interfacial adsorption and surface interactions of this compound is not widely reported.

Detailed Research Findings

In the absence of specific data for Sulfochlorophenol S, the behavior of other sulfonated aromatic dyes can provide some general insights. Such molecules can adsorb at liquid-solid or liquid-liquid interfaces, driven by a combination of electrostatic interactions, hydrogen bonding, and van der Waals forces. The presence of both hydrophobic (aromatic rings) and hydrophilic (sulfonate and hydroxyl groups) regions allows for orientation at interfaces, which can alter the interfacial tension. The extent of adsorption and its effect on interfacial properties would be dependent on factors such as the nature of the interface, the concentration of the dye, pH, and the presence of other electrolytes.

pH-Dependent Speciation and Tautomeric Equilibria in Aqueous Solutions

As a complex polyprotic acid and an azo dye, Sulfochlorophenol S exhibits significant changes in its chemical structure and spectroscopic properties in response to variations in pH. These changes are due to both acid-base equilibria involving the multiple functional groups and the potential for tautomerism. researchgate.netresearchgate.netuochb.czunifr.chmdpi.com

Detailed Research Findings

The structure of Sulfochlorophenol S contains several acidic protons on the hydroxyl and sulfonic acid groups. The deprotonation of these groups is a stepwise process that occurs at different pH values, leading to a variety of ionic species in solution. This pH-dependent speciation is the basis for its use as a metallochromic and pH indicator.

Spectroscopic Changes with pH: The electronic absorption spectrum of Sulfochlorophenol S is highly sensitive to pH. In a 0.1 M HCl solution, it exhibits a maximum absorbance (λmax) at 566 nm. sigmaaldrich.comsigmaaldrich.com This absorption is characteristic of the electronic transitions within the conjugated system of the molecule in its acidic form. As the pH increases, deprotonation of the hydroxyl and sulfonic acid groups alters the electronic distribution and the energy of the molecular orbitals, leading to shifts in the absorption maxima. These shifts are responsible for the visible color change of the indicator.

Tautomeric Equilibria: Azo dyes, particularly those with hydroxyl groups ortho to the azo linkage, can exist in a tautomeric equilibrium between the azo form and a hydrazone form. researchgate.netresearchgate.netuochb.czunifr.chmdpi.com For Sulfochlorophenol S, this equilibrium would involve the migration of a proton from a hydroxyl group to one of the azo nitrogen atoms, forming a quinone-hydrazone structure. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of substituents on the aromatic rings. While specific studies detailing the tautomeric equilibria of Sulfochlorophenol S are scarce, the presence of this phenomenon is highly probable given its structure and is likely a key component of its pH-dependent behavior.

Interactive Data Table: Spectroscopic Data in Acidic Solution

| Medium | λmax | Molar Extinction Coefficient (ε) | Citation |

| 0.1 M HCl | 566 nm | 430 | sigmaaldrich.comsigmaaldrich.com |

Research on Broader Chemical and Industrial Applications Academic Perspective

Research into Dye and Pigment Formulations for Enhanced Color Fastness and Stability

While specific research focusing exclusively on Sulfochlorophenol S sodium calcium salt in dye and pigment formulations is limited, the general principles of dye chemistry suggest its potential utility. The presence of multiple sulfonic acid groups enhances water solubility, a crucial factor for application in textile dyeing. Furthermore, the molecular structure is indicative of a potential metallizable dye. The formation of metal complexes can significantly improve the light fastness and wash fastness of dyed textiles. utstesters.comwhiterose.ac.uk The addition of salts, such as sodium sulphate, during the dyeing process with other dyes has been shown to reduce color loss and does not adversely affect the improvements in light fastness. whiterose.ac.uk

Research in the broader field of reactive dyes has shown that increasing salt concentration during the dyeing process can enhance the color strength (K/S value) up to a certain point. sigmaaldrich.com Moreover, the use of antioxidants and UV absorbers in conjunction with dyes can improve the light fastness of the resulting colored fabrics. edi-info.irresearchgate.net Given the phenolic and azo moieties in this compound, its interaction with such additives could be a subject of future research to enhance pigment stability.

Table 1: Factors Influencing Dye and Pigment Stability

| Parameter | Influence on Stability | Rationale |

| Metal Complexation | Enhances light and wash fastness | Forms stable complexes that are more resistant to fading and bleeding. |

| Salt Concentration | Can improve color strength | Facilitates dye exhaustion onto the fabric. sigmaaldrich.com |

| UV Absorbers | Improves light fastness | Protects the dye molecules from degradation by UV radiation. edi-info.irresearchgate.net |

| Antioxidants | Improves light fastness | Prevents oxidative degradation of the dye chromophore. edi-info.irresearchgate.net |

This table presents general principles in dye chemistry; specific studies on this compound are not widely available.

Development of Specialty Chemicals Utilizing the Reactive Properties of this compound

The reactive nature of this compound, owing to its azo group and aromatic rings substituted with hydroxyl, chloro, and sulfonic acid groups, makes it a candidate for the synthesis of specialty chemicals. The azo group (–N=N–) is a key chromophore and can also be a site for chemical modification. utstesters.com The chloro and sulfonate groups can act as leaving groups or be modified in various organic reactions, paving the way for the creation of novel derivatives.

Academic exploration in the field of organic synthesis often utilizes such functionalized aromatic compounds as building blocks for more complex molecules. hilarispublisher.com For instance, the synthesis of heterocyclic compounds, which are prevalent in many areas of chemistry including pharmaceuticals and materials science, can start from highly functionalized aromatic precursors. nih.gov The presence of multiple reactive sites on the this compound molecule could allow for its use in the development of new polymers, catalysts, or other functional materials. hilarispublisher.com However, specific published research detailing the synthesis of specialty chemicals derived from this compound is not readily found in the public domain.

Table 2: Potential Reactive Sites and Corresponding Synthetic Transformations

| Reactive Site | Potential Transformation | Resulting Chemical Class |

| Azo Group | Reduction | Aromatic amines |

| Aromatic Rings | Electrophilic/Nucleophilic Substitution | Substituted aromatic derivatives |

| Hydroxyl Groups | Etherification, Esterification | Ethers, Esters |

| Sulfonic Acid Groups | Conversion to sulfonyl chlorides | Sulfonamides, Sulfonate esters |

This table illustrates potential chemical reactions based on the functional groups present in this compound; specific documented transformations are limited.

Investigation of Water Treatment Technologies and Contaminant Removal Mechanisms

The structure of this compound, with its multiple sulfonate and hydroxyl groups, suggests it has chelating properties. Chelating agents are crucial in water treatment for the removal of heavy metal ions. mdpi.comnih.gov These agents form stable, water-soluble complexes with metal ions, preventing their precipitation and facilitating their removal. The presence of both sodium and calcium ions in the salt form may also play a role in ion exchange processes.

Research has shown that various materials can be used for the removal of heavy metals and other contaminants from industrial effluents. nih.govbjcardio.co.uk For instance, adsorbents derived from industrial wastes have been utilized for the removal of chlorophenols from wastewater. edi-info.ir Given that this compound contains chlorophenol moieties, its potential as a reference compound in studies on the degradation or removal of such pollutants could be an area of investigation. Furthermore, materials containing iron and aluminum cations have been effective in precipitating sulfates from industrial effluents. nih.gov While direct research on the application of this compound in water treatment is scarce, its chemical nature suggests a potential role in the sequestration of metal ions and possibly other organic contaminants.

Table 3: Potential Mechanisms for Contaminant Removal

| Mechanism | Target Contaminant | Rationale for Potential Efficacy |

| Chelation | Heavy Metal Ions (e.g., Pb, Cd, Cr) | Sulfonate and hydroxyl groups can bind to metal ions. cosmosscholars.comresearchgate.net |

| Adsorption | Organic Pollutants | The aromatic structure may interact with other organic molecules. mdpi.com |

| Ion Exchange | Cations | The sodium and calcium ions could be exchanged for other cations in solution. |

This table outlines potential water treatment applications based on the chemical structure of this compound; specific experimental data is not widely available.

Role in the Synthesis of Active Pharmaceutical Ingredients (APIs)

The synthesis of Active Pharmaceutical Ingredients (APIs) often involves the use of complex and highly functionalized building blocks. hilarispublisher.comrsc.org this compound possesses several features that could be of interest in pharmaceutical synthesis, including its chloro-substituted phenolic rings and sulfonic acid groups. Chloro-containing compounds are a significant class of pharmaceuticals. mdpi.com Additionally, sulfonate salts are sometimes used in drug development to improve properties such as solubility and stability. europeanpharmaceuticalreview.comresearchgate.net

Azo dyes incorporating heterocyclic moieties have been investigated for a range of biological activities, including antimicrobial and anticancer properties. utstesters.com While this compound itself is not a heterocyclic compound, its reactive nature could allow it to be a precursor in the synthesis of such molecules. The conversion of a drug into a salt form is a common strategy to enhance its physicochemical properties. bjcardio.co.ukthermofisher.com Although there is no direct evidence of this compound being used in the synthesis of any specific API, its structural components are relevant to medicinal chemistry. The development of new synthetic routes for chiral building blocks, for instance, often involves the use of sodium sulfate (B86663) for drying organic layers during workup. mdpi.com

Table 4: Structural Features Relevant to Pharmaceutical Synthesis

| Structural Feature | Potential Application in API Synthesis | Rationale |

| Chlorophenol Moiety | Precursor to chloro-containing APIs | Chlorine is a common element in many approved drugs. mdpi.com |

| Sulfonic Acid Groups | Formation of sulfonate salts of APIs | Can improve solubility and stability of the final drug product. europeanpharmaceuticalreview.comresearchgate.net |

| Azo Linkage | Precursor to amino-substituted compounds | Reduction of the azo group yields primary aromatic amines, which are versatile synthetic intermediates. |

This table highlights the potential utility of the structural features of this compound in pharmaceutical synthesis based on general principles of medicinal chemistry; direct applications have not been documented.

Emerging Research Directions and Future Perspectives

Exploration of Novel Synthetic Routes for Optimized Purity and Scalability

The synthesis of complex, polysulfonated, and chlorinated bis-azo dyes like Sulfochlorophenol S sodium calcium salt presents significant chemical challenges. Traditional synthetic approaches for azo dyes involve diazotization and coupling reactions. nih.goviipseries.orgorganic-chemistry.org For a molecule with the structural complexity of Sulfochlorophenol S, achieving high purity and yield on a large scale requires innovative synthetic strategies.

The general synthesis of azo dyes typically begins with the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich species such as a phenol (B47542) or another amine. nih.govorganic-chemistry.orgchemguide.co.uk In the case of Sulfochlorophenol S, this would likely involve the diazotization of an aminochlorophenol sulfonic acid and subsequent coupling with a naphthalene (B1677914) derivative. Given the presence of two azo groups, the synthesis would be a multi-step process, potentially involving a tetrazotization of a diamine or sequential diazotization and coupling steps. mjbas.complantarchives.org

Future research is anticipated to focus on optimizing these multi-step syntheses. Key areas of exploration will likely include:

Process Intensification: Investigating microreactor technology to improve reaction control, enhance safety, and increase yield.

Catalytic Methods: Developing novel catalysts to improve the efficiency and selectivity of the diazotization and coupling steps, potentially reducing the formation of byproducts. doaj.org

Purification Techniques: Establishing advanced purification methods, such as preparative chromatography or membrane filtration, to achieve the high purity (>99%) required for analytical and specialized applications. acs.org

Scalable Synthesis: Adapting laboratory-scale procedures for industrial production, addressing challenges related to handling potentially hazardous intermediates and managing reaction exotherms. Research into liquid-phase synthesis methods could offer advantages in terms of cost, scalability, and processing time. patsnap.com

A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Strategies for this compound

| Strategy | Advantages | Challenges | Research Focus |

|---|---|---|---|

| Traditional Batch Synthesis | Well-established chemistry for azo dyes. | Difficult to control for complex molecules, potential for side reactions and impurities. | Optimization of reaction conditions (temperature, pH, stoichiometry). |

| Flow Chemistry (Microreactors) | Enhanced reaction control, improved safety, potential for higher yields and purity. | Requires specialized equipment, scaling up can be complex. | Development of continuous flow processes for diazotization and coupling. |

| Catalytic Synthesis | Increased reaction rates, improved selectivity, potential for milder reaction conditions. | Catalyst development and recovery, potential for catalyst poisoning. | Identification of efficient and reusable catalysts for azo coupling. |

| Enzymatic Synthesis | High selectivity, environmentally benign conditions. | Limited enzyme stability and substrate scope. | Exploring azoreductases or laccases for specific coupling reactions. |

Integration of this compound into Advanced Materials Science and Nanotechnology

The unique molecular structure of this compound, featuring multiple sulfonate groups and two chromophoric azo units, suggests its potential for integration into advanced materials. The sulfonate groups confer water solubility, while the azo-chromophores are responsible for its color and potential for interaction with light. nih.gov

Emerging research could explore the following applications:

Functional Polymers: Incorporation of Sulfochlorophenol S into polymer matrices could lead to the development of new materials with tailored optical and electronic properties. Azo dye-containing polymers have been investigated for applications in data storage, nonlinear optics, and as sensors. jchemrev.comjchemrev.com The presence of multiple reactive sites on the Sulfochlorophenol S backbone could allow for its use as a cross-linking agent or as a monomer in polymerization reactions.

Nanomaterials and Nanosensors: The use of azo dyes in conjunction with nanomaterials is a growing field of research. nih.gov Sulfochlorophenol S could be adsorbed onto or covalently bonded to nanoparticles (e.g., gold, silver, or quantum dots) to create novel nanosensors. The interaction of the dye's functional groups with specific analytes could induce a measurable change in the material's optical properties, forming the basis for a sensing mechanism. The development of electrochemical sensors based on nanomaterials for the detection of toxic azo dyes is an area of active investigation. nih.gov

Smart Textiles: The reactivity of the chloro- and sulfo- groups could be exploited to covalently bond the dye to textile fibers, creating "smart textiles" with sensing capabilities or enhanced photostability. The development of bifunctional azo reactive dyes is a known strategy to improve fixation efficiency on fabrics. mjbas.com

Potential applications in materials science are summarized in Table 2.

Table 2: Potential Applications of this compound in Materials Science

| Application Area | Rationale | Potential Outcome |

|---|---|---|

| Functional Polymers | Azo groups for optical properties, multiple functional groups for polymerization. | Development of photoresponsive polymers, materials for nonlinear optics. |

| Nanosensors | High molar absorptivity, potential for analyte interaction. | Sensitive and selective colorimetric or fluorescent sensors for metal ions or biomolecules. |

| Smart Textiles | Reactive functional groups for covalent bonding to fibers. | Textiles with built-in sensing capabilities or enhanced color fastness. |

| Organic Electronics | Extended π-conjugated system. | Exploration as a component in organic light-emitting diodes (OLEDs) or dye-sensitized solar cells. dntb.gov.ua |

Environmental Fate and Transport Studies of Sulfochlorophenol S and Related Azo Compounds

The environmental persistence and potential toxicity of azo dyes are significant concerns. tandfonline.comnih.govgsconlinepress.com The structure of Sulfochlorophenol S, containing both chlorinated phenols and sulfonated azo groups, necessitates a thorough investigation of its environmental behavior.

Future research in this area should focus on:

Biodegradation Pathways: Azo dyes are generally resistant to aerobic biodegradation but can be broken down under anaerobic conditions by the reductive cleavage of the azo bond, leading to the formation of aromatic amines. nih.govnih.gov The resulting amines from Sulfochlorophenol S would be chlorinated and sulfonated aromatic compounds, whose own environmental fate and toxicity would need to be assessed. nih.govnih.gov

Mobility in Soil and Water: The high degree of sulfonation in Sulfochlorophenol S suggests high water solubility, which would influence its mobility in aquatic systems and soil. diva-portal.org However, the presence of chlorinated phenolic rings could lead to adsorption onto organic matter in soil and sediment. acs.orgdiva-portal.org Studies on the partitioning of the compound between aqueous and solid phases will be crucial to predicting its environmental distribution.

Photodegradation: Azo dyes can undergo photodegradation, although this is not always a major degradation pathway. nih.gov The influence of the chloro- and sulfo- substituents on the photostability of the azo linkages in Sulfochlorophenol S is an area for investigation.

Toxicity Assessment: The toxicity of the parent compound and its degradation products to various organisms (e.g., bacteria, algae, fish) needs to be evaluated. nih.govresearchgate.net The presence of chlorinated phenols is a particular concern, as these compounds are known to be toxic. nih.gov

Key factors influencing the environmental fate of Sulfochlorophenol S are outlined in Table 3.

Table 3: Factors Influencing the Environmental Fate of Sulfochlorophenol S

| Factor | Influence | Research Question |

|---|---|---|

| Azo Linkages | Susceptible to anaerobic reduction. nih.gov | What are the primary aromatic amine degradation products and are they persistent? |

| Sulfonate Groups | High water solubility, potential for high mobility in aquatic environments. diva-portal.org | To what extent does sulfonation enhance mobility versus adsorption? |

| Chloro- substituents | Increased potential for toxicity and persistence. nih.gov | How do the chloro- groups affect the rate of biodegradation and the toxicity of the molecule? |

| Phenolic -OH Groups | Can influence both solubility and reactivity. | Do these groups participate in polymerization or other transformation reactions in the environment? acs.org |

Application of Computational Chemistry and Machine Learning in Predicting Reactivity and Exploring New Applications

Computational methods are increasingly being used to predict the properties and reactivity of complex molecules, offering a way to screen for potential applications and understand reaction mechanisms at a molecular level. researchgate.netajpchem.org

For Sulfochlorophenol S, future computational research could include:

Quantum Chemical Calculations: Density Functional Theory (DFT) can be used to calculate the electronic structure, molecular orbitals (HOMO-LUMO), and spectroscopic properties of the molecule. researchgate.net This can provide insights into its color, reactivity, and potential for use in electronic applications.

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models can be developed to predict the toxicity and biodegradability of Sulfochlorophenol S and its degradation products based on their molecular structure. tandfonline.comnih.gov This can help in assessing its environmental risk profile.

Machine Learning for Property Prediction: Machine learning algorithms, such as XGBoost and Random Forest, have been used to predict the properties of azo dyes, including their maximum absorption wavelength (λmax) and catalytic reduction performance. doaj.orgresearchgate.netbohrium.com These models can be trained on datasets of similar compounds to predict the properties of Sulfochlorophenol S and to guide the design of new dyes with desired characteristics. researchgate.netbohrium.comnih.gov Interpretable machine learning approaches, such as SHapley Additive exPlanations (SHAP), can help to understand the relationship between molecular structure and properties. researchgate.netbohrium.com

Molecular Docking: If potential biological targets are identified, molecular docking simulations could be used to predict the binding affinity and mode of interaction of Sulfochlorophenol S with these targets.

A summary of computational approaches and their potential applications is provided in Table 4.

Table 4: Computational Approaches for the Study of Sulfochlorophenol S

| Computational Method | Application | Expected Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of electronic structure, spectra, and reactivity descriptors. researchgate.net | Prediction of color, stability, and reaction mechanisms. |

| QSAR Modeling | Prediction of toxicity and biodegradability. tandfonline.comnih.gov | Assessment of environmental risk and persistence. |

| Machine Learning (e.g., XGBoost, RF) | Prediction of physical and chemical properties (e.g., λmax, solubility). researchgate.netbohrium.com | High-throughput screening of virtual derivatives for new applications. |

| Molecular Dynamics (MD) Simulations | Study of conformational dynamics and interactions with solvents or materials. | Understanding of solubility, aggregation behavior, and binding to surfaces. |

Q & A

Q. What is the primary analytical application of Sulfochlorophenol S sodium calcium salt in academic research?

this compound is a chromogenic reagent used in spectrophotometric determination of trace metals, particularly niobium (Nb) in iron ores. It forms stable, colored complexes with Nb under acidic conditions, enabling quantification via UV-Vis spectroscopy at wavelengths around 650–670 nm. This method is standardized in GB/T 6730.47-2017 for industrial and geochemical analysis .

Q. How is this compound prepared for spectrophotometric assays?

The reagent is typically dissolved in a pH 1.5–2.5 hydrochloric acid medium to ensure optimal protonation of functional groups (e.g., sulfonic acid and azo groups). A working concentration of 0.05–0.1% (w/v) is recommended. Pre-treatment may involve filtration to remove insoluble impurities that could interfere with absorbance measurements .

Q. What are the critical experimental parameters when using this compound for niobium detection?

Key parameters include:

- pH : 1.5–2.5 (adjusted with HCl or HNO).

- Reaction time : 10–15 minutes for full complexation.

- Temperature : Room temperature (20–25°C) to avoid decomposition of the chromogen.

- Interference management : Masking agents like tartaric acid or EDTA are added to suppress interference from Fe, Ti, and Zr .

Advanced Research Questions

Q. How can researchers resolve discrepancies in absorbance values caused by co-existing ions in complex matrices?

Discrepancies often arise from competing interactions with Ti, Zr, or rare earth elements . To mitigate this:

- Use selective masking agents : 1,2-cyclohexanediaminetetraacetic acid (CDTA) for Zr, and ascorbic acid for Fe.

- Pre-concentration techniques like liquid-liquid extraction or ion-exchange chromatography can isolate Nb prior to analysis.

- Validate results with inductively coupled plasma mass spectrometry (ICP-MS) for cross-verification .

Q. What mechanistic insights explain the selectivity of this compound for niobium?

The compound’s azo (-N=N-) and sulfonic acid (-SOH) groups act as chelating ligands, forming a 1:2 (Nb:reagent) complex. The reaction mechanism involves:

Q. How does the performance of this compound compare to other chromogenic reagents (e.g., Chlorophosphonazo III) for Nb detection?

Compared to Chlorophosphonazo III, Sulfochlorophenol S offers:

- Higher selectivity : Reduced cross-reactivity with W and Mo due to steric hindrance from the sulfonic acid groups.

- Lower detection limit : 0.005 μg/mL vs. 0.01 μg/mL for Chlorophosphonazo III.

- Broader linear range : 0.01–2.0 μg/mL under optimized conditions. However, it requires stricter pH control .

Q. What statistical approaches are recommended for validating spectrophotometric data obtained with this reagent?

- Linear regression : Calibration curves with R ≥ 0.995.

- Limit of detection (LOD) : Calculated as 3σ/slope (σ = standard deviation of blank).

- Recovery tests : Spike-and-recovery experiments (85–115% acceptable range).

- Uncertainty analysis : Combine instrumental error (±1% for UV-Vis) and procedural variability (e.g., pipetting accuracy) .

Methodological Challenges and Solutions

Q. Why do some studies report inconsistent molar absorptivity values for the Nb-Sulfochlorophenol S complex?

Variability arises from:

- Matrix effects : Differences in ore composition (e.g., hematite vs. magnetite).

- Instrument calibration : Wavelength accuracy (±2 nm) and stray light in older spectrophotometers.

- Solution aging : Freshly prepared reagent solutions yield more reproducible results. Recommendation: Standardize protocols using certified reference materials (e.g., NIST SRM 694 for iron ores) .

Q. How can researchers optimize the stability of the chromogenic complex for long-term assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.